

Application Notes: Enzymatic Synthesis of Enantiopure 1,2-Amino Alcohols

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Compound of Interest

Compound Name: (1R,2S)-2-Amino-1,2-diphenylethanol

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Introduction

Enantiomerically pure 1,2-amino alcohols are crucial structural motifs found in a wide array of biologically active molecules, including neurotransmitters, antibiotics, and β -blockers.[1][2][3] They also serve as indispensable building blocks, chiral auxiliaries, and ligands in asymmetric synthesis.[2][3] Traditional chemical synthesis of these compounds often involves multiple steps, harsh reaction conditions, and challenging stereochemical control.[4] Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful green alternative, providing exceptional selectivity (chemo-, regio-, and stereo-) under mild, environmentally benign conditions.[3][5] This document outlines several key enzymatic strategies for producing enantiopure 1,2-amino alcohols, complete with quantitative data and detailed protocols for laboratory application.

Key Enzymatic Strategies

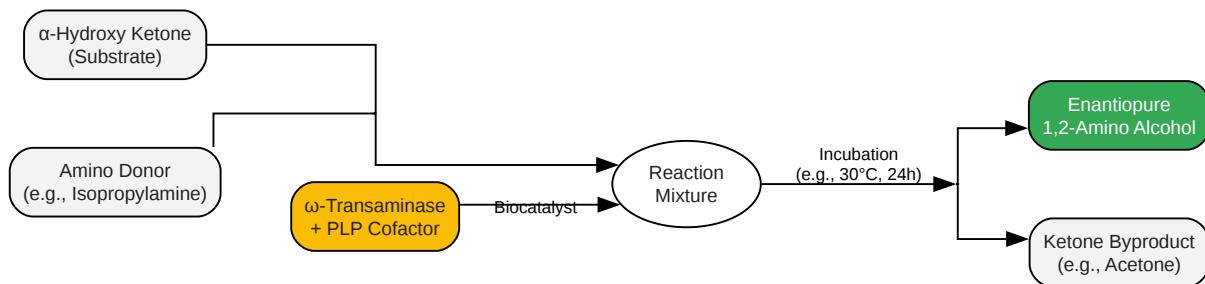
Several classes of enzymes and reaction schemes have been successfully employed for the synthesis of enantiopure 1,2-amino alcohols. The most prominent strategies include asymmetric synthesis using transaminases, kinetic resolution via lipases, and multi-enzyme cascade reactions.

Asymmetric Synthesis using ω -Transaminases (ω -TAs)

ω -Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a carbonyl acceptor.^{[6][7]} This method is highly effective for the asymmetric synthesis of 1,2-amino alcohols from corresponding α -hydroxy ketones, often achieving excellent enantiomeric excess (>99% e.e.).^[8]

Reaction Principle: An α -hydroxy ketone is converted directly into a chiral 1,2-amino alcohol. The stereochemical outcome (R or S) is determined by the specific transaminase enzyme used, as both (R)- and (S)-selective ω -TAs are available.^[7]

Workflow for Transaminase-Catalyzed Synthesis



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Caption: General workflow for the asymmetric synthesis of 1,2-amino alcohols using a ω -transaminase.

Performance Data: The following table summarizes the performance of a transaminase from *Silicibacter pomeroyi* in the conversion of various α -hydroxyacetophenone derivatives.^[8]

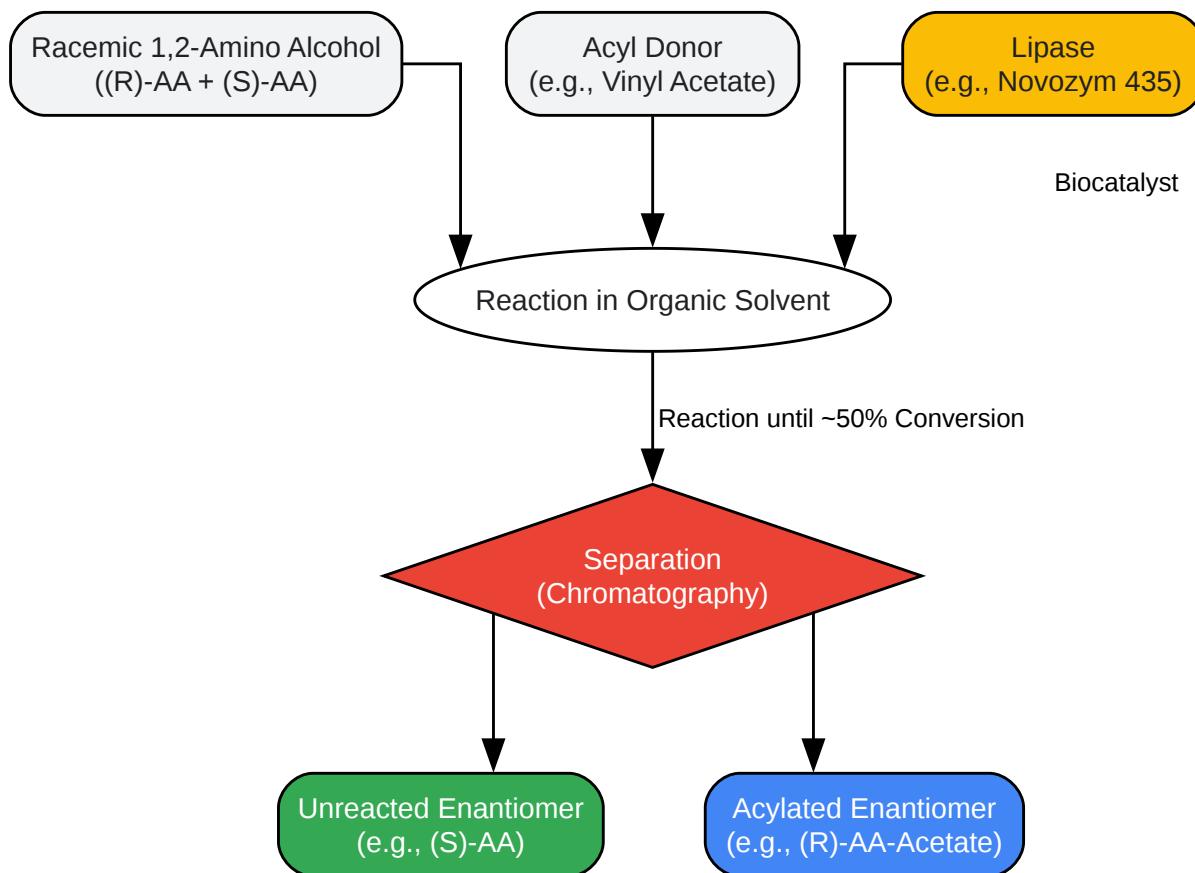
Substrate (α -Hydroxyacetophenone derivative)	Conversion (%)	Enantiomeric Excess (e.e.) (%)
3-Fluoro substituted	36	>99
3-Bromo substituted	40	>99
4-Bromo substituted	60	>99

Kinetic Resolution using Lipases

Kinetic resolution is a robust method for separating a racemic mixture. Lipases are widely used for this purpose due to their commercial availability, stability, and broad substrate scope.^[5] The process involves the enantioselective acylation of a racemic 1,2-amino alcohol (or a precursor like a 1,2-diol or azido alcohol), where one enantiomer reacts significantly faster than the other. ^{[5][9]}

Reaction Principle: The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer in its acylated form and the other enantiomer as the unreacted alcohol. These can then be separated by standard chromatographic methods.

Workflow for Lipase-Catalyzed Kinetic Resolution



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Caption: Workflow for kinetic resolution of a racemic 1,2-amino alcohol using lipase-catalyzed acylation.

Performance Data: Lipases can effectively resolve precursors to amino alcohols, such as azido alcohols, which can be subsequently reduced to the target compound.[9]

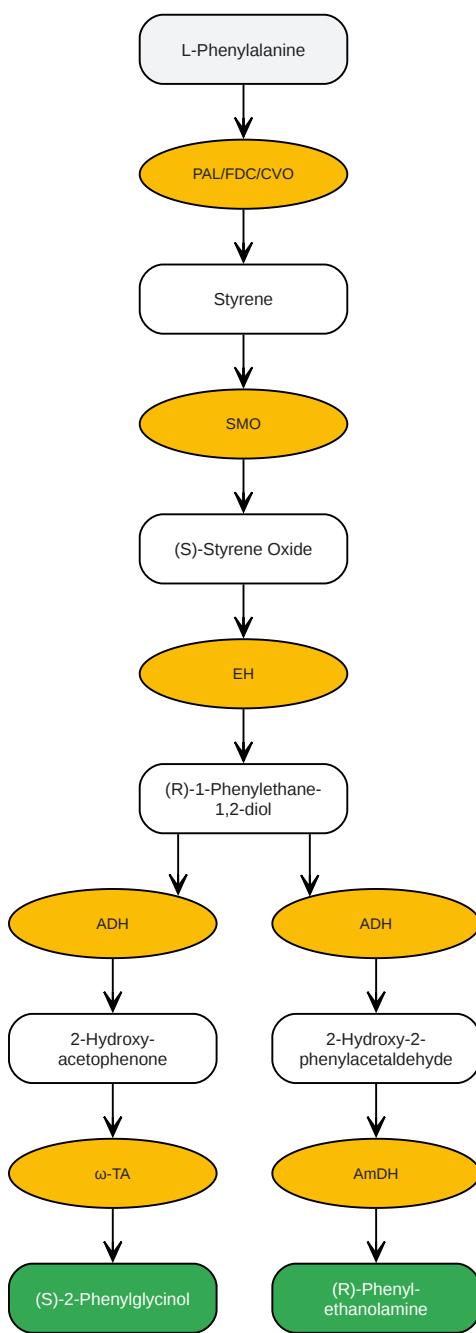
Substrate (Racemic 2-azido alcohol)	Enzyme	Enantiomeric Excess (e.e.) of Unreacted Alcohol (%)
2-Azido-1-phenylethanol	Pseudomonas fluorescens Lipase	>98
2-Azido-1-(4-methoxyphenyl)ethanol	Pseudomonas fluorescens Lipase	90
2-Azido-1-octanol	Candida cylindracea Lipase	96

Multi-Enzyme Cascade Reactions

Enzymatic cascades combine multiple reaction steps in a single pot, avoiding the need for intermediate purification and thus improving process efficiency and atom economy.[\[1\]](#)[\[10\]](#) These cascades can be designed to convert simple, achiral starting materials into complex, enantiopure 1,2-amino alcohols.[\[2\]](#)[\[11\]](#)

Reaction Principle: A series of enzymes works sequentially to transform a starting material. For example, a transketolase can create a new C-C bond to form a keto-diol, which is then aminated by a transaminase to yield an amino-triol.[\[11\]](#)[\[12\]](#)

Example Cascade: L-Phenylalanine to Enantiopure Aromatic Amino Alcohols A powerful example is the conversion of L-phenylalanine into either (R)-phenylethanolamine or (S)-2-phenylglycinol through linear and divergent enzymatic cascades.[\[1\]](#)[\[2\]](#)

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Caption: Multi-enzyme cascade for the synthesis of aromatic 1,2-amino alcohols from L-phenylalanine.[1][2]

Performance Data: This multi-enzyme approach demonstrates high overall yields and exceptional optical purity.[1][2]

Starting Material	Final Product	Overall Yield (%)	Enantiomeric Excess (e.e.) (%)
L-Phenylalanine	(S)-2-Phenylglycinol	61	>99.4
L-Phenylalanine	(R)- Phenylethanolamine	69	>99.9

Protocols

Protocol 1: Asymmetric Synthesis of (S)-2-Amino-1-phenylethanol via Transamination

This protocol describes the conversion of 2-hydroxyacetophenone to (S)-2-amino-1-phenylethanol using an (S)-selective ω -transaminase.

Materials:

- (S)-selective ω -transaminase (e.g., from *Aspergillus terreus*)
- 2-hydroxyacetophenone (substrate)
- Isopropylamine (amino donor)
- Pyridoxal-5'-phosphate (PLP)
- Potassium phosphate buffer (100 mM, pH 7.5)
- Dimethyl sulfoxide (DMSO)
- Reaction vessel (e.g., 50 mL glass vial with magnetic stirrer)
- Incubator shaker (set to 30°C and 200 rpm)
- Ethyl acetate and Sodium Hydroxide (for extraction)
- Analytical equipment (e.g., Chiral HPLC)

Procedure:

- Reaction Setup: In a 50 mL reaction vessel, prepare a 20 mL reaction mixture containing:
 - 100 mM Potassium phosphate buffer (pH 7.5)
 - 10 mM 2-hydroxyacetophenone (dissolved in a minimal amount of DMSO, final DMSO conc. <5% v/v)
 - 500 mM Isopropylamine
 - 1 mM PLP
 - 1-5 mg/mL of ω -transaminase lyophilisate.
- Incubation: Seal the vessel and place it in an incubator shaker at 30°C with agitation (200 rpm) for 24-48 hours.
- Reaction Monitoring: Periodically take aliquots (e.g., 100 μ L) from the reaction mixture. Quench the reaction with an equal volume of acetonitrile or by adding a strong acid. Analyze the sample by HPLC to monitor substrate conversion and product formation.
- Work-up and Extraction:
 - Once the reaction reaches completion (or desired conversion), stop the reaction by adjusting the pH to >11 with 2 M NaOH.
 - Extract the product from the aqueous phase using ethyl acetate (3 x 20 mL).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Analysis and Purification:
 - Determine the enantiomeric excess of the crude product using chiral HPLC.
 - If necessary, purify the product further using column chromatography on silica gel.

Protocol 2: Kinetic Resolution of (\pm)-1-Phenylethane-1,2-diol via Lipase-Catalyzed Acetylation

This protocol details the separation of racemic 1-phenylethane-1,2-diol into its enantiomers using immobilized lipase B from *Candida antarctica* (Novozym 435).

Materials:

- (\pm)-1-Phenylethane-1,2-diol (racemic substrate)
- Immobilized *Candida antarctica* Lipase B (Novozym 435)
- Vinyl acetate (acyl donor)
- Methyl tert-butyl ether (MTBE, solvent)
- Reaction vessel (e.g., 100 mL flask with magnetic stirrer)
- Water bath or incubator (set to 40°C)
- Analytical equipment (e.g., Chiral GC or HPLC)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a 100 mL flask, dissolve 1.0 g of (\pm)-1-phenylethane-1,2-diol in 50 mL of MTBE.
- Add Reagents: Add 0.6 mL (1.05 equivalents) of vinyl acetate to the solution.
- Initiate Reaction: Add 100 mg of Novozym 435 to the mixture. Seal the flask and stir the suspension at 40°C.
- Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via GC or HPLC. The target is to stop the reaction as close to 50% conversion as possible to maximize the yield and e.e. of both enantiomers.

- Reaction Termination: Once ~50% conversion is achieved (typically 4-8 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
- Separation:
 - Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
 - The resulting residue contains a mixture of the unreacted alcohol enantiomer (e.g., (S)-1-phenylethane-1,2-diol) and the acetylated enantiomer (e.g., (R)-2-hydroxy-1-phenylethyl acetate).
 - Separate the two compounds using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
- Analysis: Determine the enantiomeric excess of the separated alcohol and the ester (after hydrolysis back to the alcohol) using chiral GC or HPLC.

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